5-(3-Chlorophenyl)-4-methylthiazol-2-amine
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Overview
Description
5-(3-Chlorophenyl)-4-methylthiazol-2-amine is a heterocyclic compound that contains a thiazole ring substituted with a 3-chlorophenyl group and a methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3-Chlorophenyl)-4-methylthiazol-2-amine typically involves the cyclization of appropriate precursors. One common method involves the reaction of 3-chlorobenzaldehyde with thiosemicarbazide to form the corresponding thiosemicarbazone, which is then cyclized to the thiazole derivative using an oxidizing agent such as bromine or iodine in the presence of a base like sodium hydroxide.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The choice of reagents and conditions may be optimized for cost-effectiveness and yield. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
5-(3-Chlorophenyl)-4-methylthiazol-2-amine can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form the corresponding thiazolidine derivative.
Substitution: The chlorine atom on the phenyl ring can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Nucleophiles like sodium azide (NaN3) or potassium thiocyanate (KSCN) can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Thiazolidine derivatives.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Scientific Research Applications
5-(3-Chlorophenyl)-4-methylthiazol-2-amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial agent due to its ability to inhibit bacterial growth.
Medicine: Explored for its potential as an anti-inflammatory and anticancer agent.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 5-(3-Chlorophenyl)-4-methylthiazol-2-amine involves its interaction with specific molecular targets. In biological systems, it may inhibit enzymes or receptors involved in critical pathways. For example, it could inhibit bacterial enzymes, leading to the disruption of essential metabolic processes and resulting in antimicrobial effects.
Comparison with Similar Compounds
Similar Compounds
5-(4-Chlorophenyl)-1,3,4-thiadiazole-2-amine: Similar structure but with a thiadiazole ring instead of a thiazole ring.
4-(3-Chlorophenyl)-2-methylthiazole: Similar structure but with a different substitution pattern on the thiazole ring.
Uniqueness
5-(3-Chlorophenyl)-4-methylthiazol-2-amine is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the 3-chlorophenyl group and the methyl group on the thiazole ring can result in distinct electronic and steric effects, making it a valuable compound for various applications.
Properties
Molecular Formula |
C10H9ClN2S |
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Molecular Weight |
224.71 g/mol |
IUPAC Name |
5-(3-chlorophenyl)-4-methyl-1,3-thiazol-2-amine |
InChI |
InChI=1S/C10H9ClN2S/c1-6-9(14-10(12)13-6)7-3-2-4-8(11)5-7/h2-5H,1H3,(H2,12,13) |
InChI Key |
UNUWTZSMRLWAMW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC(=N1)N)C2=CC(=CC=C2)Cl |
Origin of Product |
United States |
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